3-Methyl-N-[2-(vinyloxy)ethyl]butanamide
Description
3-Methyl-N-[2-(vinyloxy)ethyl]butanamide is a branched amide featuring a vinyloxyethyl substituent on the nitrogen atom. Its structure combines a hydrophobic 3-methylbutanoyl backbone with a reactive vinyl ether group.
Properties
CAS No. |
143139-05-3 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-(2-ethenoxyethyl)-3-methylbutanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-12-6-5-10-9(11)7-8(2)3/h4,8H,1,5-7H2,2-3H3,(H,10,11) |
InChI Key |
SLRYBLMJLJFYTO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCCOC=C |
Canonical SMILES |
CC(C)CC(=O)NCCOC=C |
Synonyms |
Butanamide, N-[2-(ethenyloxy)ethyl]-3-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of 3-methyl-N-[2-(vinyloxy)ethyl]butanamide with structurally related amides reveals key differences in substituent groups, molecular properties, and applications:
Table 1: Structural and Functional Comparison
*Calculated from molecular formulas in evidence.
Key Findings :
Substituent-Driven Reactivity :
- The vinyloxyethyl group in the target compound distinguishes it from analogs with aryl or heterocyclic substituents. This group enables participation in radical or cationic polymerization, contrasting with the biological activity of thiazol- or sulfonamide-containing analogs .
- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability and binding affinity compared to the electron-donating vinyloxy group.
Biological Activity: Phenylacetamide 1 () demonstrates potent FFA2 agonism, a property absent in the target compound, highlighting the importance of the thiazol-2-yl moiety for receptor interaction. The sulfonamide derivative () may exhibit anti-inflammatory activity due to sulfonyl groups’ known role in cyclooxygenase inhibition .
In contrast, the vinyloxy group in the target compound suits it for creating cross-linked polymers .
Physicochemical Properties: Lipophilicity: The trifluoromethylphenyl analog () has higher logP (predicted ~3.5) compared to the target compound (logP ~1.8), affecting blood-brain barrier penetration . Solubility: The dual 3-methylbutanoyl chains in reduce aqueous solubility but enhance lipid bilayer interaction for drug delivery .
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